molecular formula C27H26ClF3N6O3 B1663554 Telotristat ethyl CAS No. 1033805-22-9

Telotristat ethyl

Cat. No. B1663554
M. Wt: 575 g/mol
InChI Key: MDSQOJYHHZBZKA-GBXCKJPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telotristat ethyl is used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea. This medicine is used in adults who have received SSA therapy but did not work well . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase .


Synthesis Analysis

After oral administration, telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .


Molecular Structure Analysis

The IUPAC name of Telotristat ethyl is (S)-Ethyl 2-amino-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate .


Chemical Reactions Analysis

Telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .


Physical And Chemical Properties Analysis

Telotristat ethyl has a molar mass of 574.99 g·mol−1 . In organic solvents, telotristat etiprate is freely soluble in methanol, soluble in acetone, and sparingly soluble in ethanol .

Safety And Hazards

Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) . The most common adverse effects with the recommended telotristat dose of 250 mg included nausea, abdominal pain, elevated gamma-glutamyl transferase and fatigue .

Future Directions

The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis . One potential treatment option for investigation would be telotristat ethyl, a tryptophan hydroxylase inhibitor that is approved for the treatment of diarrhea associated with carcinoid syndrome in combination with SSA therapy .

properties

IUPAC Name

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQOJYHHZBZKA-GBXCKJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102271
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Telotristat ethyl

CAS RN

1033805-22-9
Record name 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telotristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telotristat ethyl
Reactant of Route 2
Telotristat ethyl
Reactant of Route 3
Telotristat ethyl
Reactant of Route 4
Telotristat ethyl
Reactant of Route 5
Reactant of Route 5
Telotristat ethyl
Reactant of Route 6
Reactant of Route 6
Telotristat ethyl

Citations

For This Compound
963
Citations
A Lamarca, J Barriuso, MG McNamara… - Expert opinion on …, 2016 - Taylor & Francis
… supporting the role of telotristat ethyl in the management of … Expert opinion: The efficacy of telotristat ethyl in producing a … , explored the role of telotristat ethyl in the management of …
Number of citations: 36 www.tandfonline.com
M Pavel, DJ Gross, M Benavent… - Endocrine-Related …, 2018 - erc.bioscientifica.com
… telotristat ethyl 250 mg or 500 mg 3 times per day (tid); 67 continued receiving telotristat ethyl … 5 (placebo), 1 (telotristat ethyl 250 mg) and 3 (telotristat ethyl 500 mg) patients experienced …
Number of citations: 125 erc.bioscientifica.com
A Markham - Drugs, 2017 - Springer
… Telotristat ethyl inhibits TPH, thereby reducing the production of 5-HT. In February 2017, telotristat ethyl was … This article summarizes the milestones in the development of telotristat ethyl …
Number of citations: 37 link.springer.com
H Li, W Zhang, X Jiang, H Wang… - Advanced Synthesis …, 2021 - Wiley Online Library
… LfSDR1 mutants for the key chiral intermediate (R)-2 in the synthesis of telotristat ethyl. … Thus, the biocatalytic synthesis of the key intermediate for telotristat ethyl attracted our attention, …
Number of citations: 8 onlinelibrary.wiley.com
KA Lyseng-Williamson - Drugs, 2018 - Springer
… ), the addition of oral telotristat ethyl 250 three times daily … Telotristat ethyl 250 mg three times daily was well tolerated, … interest, relative to placebo, telotristat ethyl had a comparable …
Number of citations: 15 link.springer.com
M Masab, MW Saif - Cancer Chemotherapy and Pharmacology, 2017 - Springer
… Telotristat ethyl has already been approved for the treatment of inadequately controlled … Results from multiple phase I–III clinical studies of telotristat ethyl therapy have reported a …
Number of citations: 20 link.springer.com
LB Anthony, MH Kulke, ME Caplin, E Bergsland… - The …, 2019 - academic.oup.com
… trials with telotristat ethyl in patients with carcinoid syndrome. … assessing telotristat ethyl 250 mg tid and telotristat ethyl 500 … received telotristat ethyl 250 mg tid or telotristat ethyl 500 mg …
Number of citations: 13 academic.oup.com
MH Kulke, D Hörsch, ME Caplin, LB Anthony… - J Clin …, 2017 - researchgate.net
… Patients (N = 135) experiencing four or more BMs per day despite stable-dose somatostatin analog therapy received (1:1:1) placebo, telotristat ethyl 250 mg, or telotristat ethyl 500 mg three …
Number of citations: 325 www.researchgate.net
MO Weickert, G Kaltsas, D Hörsch, P Lapuerta… - Clinical Therapeutics, 2018 - Elsevier
… compared with placebo.1, 2, 3 Telotristat ethyl, in combination with SSA therapy, was … of telotristat ethyl on weight. We report dose-dependent effects of treatment with telotristat ethyl on …
Number of citations: 22 www.sciencedirect.com
D Hörsch, L Anthony, DJ Gross, JW Valle, S Welin… - …, 2022 - karger.com
… Introduction: Telotristat ethyl is indicated for use in combi… -term safety and tolerability of telotristat ethyl and its effect on quality … participated in phase 2 or 3 trials of telotristat ethyl contin- …
Number of citations: 6 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.